molecular formula C26H20N4O B2799718 N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-carboxamide CAS No. 923677-65-0

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-carboxamide

Cat. No.: B2799718
CAS No.: 923677-65-0
M. Wt: 404.473
InChI Key: HLMJKZLXPIBOLO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .


Synthesis Analysis

2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . 2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The structure of these compounds was confirmed by X-ray structural analysis .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-Inflammatory Agents : A study explored the synthesis of novel pyrazolopyrimidines derivatives, demonstrating significant anticancer and anti-5-lipoxygenase activities. These derivatives were synthesized through various chemical reactions and evaluated for their cytotoxic properties against different cancer cell lines, offering insights into structure-activity relationships (SAR) (Rahmouni et al., 2016).

  • Antimicrobial and Antibacterial Activities : Another application involves the synthesis of heterocyclic compounds with promising antibiotic and antibacterial properties. These compounds, derived from thiophene-2-carboxamide, were studied for their potential as new drugs to combat various bacterial infections (Ahmed, 2007).

Novel Compound Synthesis

  • Heterocyclic Compound Development : Research has been conducted on the synthesis of various heterocyclic compounds, including pyrimidines clubbed with thiazolidinone, demonstrating antimicrobial and anticancer activities. These compounds were synthesized and characterized, highlighting their potential in medical applications (Verma & Verma, 2022).

  • Enzyme Inhibition for Neuroinflammation Imaging : A novel synthesis approach was reported for developing potential PET agents to image IRAK4 enzyme in neuroinflammation. This involves creating derivatives of N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-carboxamide for in vivo diagnostic applications (Wang et al., 2018).

Pharmacological Activity Enhancement

  • LIMK1 Inhibitors : The compound and its derivatives have been identified as LIMK1 inhibitors, which could be significant in treating various diseases where LIMK1 activity is implicated. This discovery was made through high throughput screening and subsequent medicinal chemistry efforts to enhance the potency of the initial hits (Sleebs et al., 2011).

Mechanism of Action

While the specific mechanism of action for “N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-carboxamide” is not available, it’s worth noting that imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O/c1-18-15-16-30-17-24(29-26(30)27-18)21-11-13-23(14-12-21)28-25(31)22-9-7-20(8-10-22)19-5-3-2-4-6-19/h2-17H,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMJKZLXPIBOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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